

# 4-Methoxybutanoic acid CAS number 29006-02-8

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## Compound of Interest

Compound Name: 4-Methoxybutanoic acid

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An In-depth Technical Guide to **4-Methoxybutanoic Acid** (CAS: 29006-02-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,  
Senior Application Scientist

## Abstract

This technical guide provides a comprehensive overview of **4-Methoxybutanoic acid** (CAS: 29006-02-8), a bifunctional organic compound of increasing interest in chemical synthesis. The document elucidates its core physicochemical properties, details a primary synthesis methodology from  $\gamma$ -butyrolactone with mechanistic insights, and outlines rigorous analytical techniques for its characterization. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block in the pharmaceutical and agrochemical industries, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and developers utilizing **4-Methoxybutanoic acid** in their synthetic endeavors.

## Introduction and Molecular Overview

**4-Methoxybutanoic acid**, also known as 4-methoxybutyric acid, is an organic compound featuring a linear four-carbon chain.<sup>[1]</sup> Its structure is distinguished by the presence of two key functional groups: a carboxylic acid ( $-\text{COOH}$ ) at the C1 position and a methoxy group ( $-\text{OCH}_3$ ) at the C4 position.<sup>[2]</sup> This dual functionality imparts both acidic and ether-like properties, making it a valuable and versatile intermediate in organic synthesis.<sup>[2]</sup>

With the molecular formula  $C_5H_{10}O_3$  and a molecular weight of 118.13 g/mol, this compound typically presents as a colorless to light yellow liquid.<sup>[2][3]</sup> Its utility is primarily as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.<sup>[1]</sup> The ability to selectively react at either the carboxylic acid or the ether linkage provides synthetic chemists with significant flexibility in molecular design.

## Physicochemical Properties

The physical and chemical characteristics of **4-Methoxybutanoic acid** are fundamental to its handling, reactivity, and application in various synthetic protocols. A summary of these properties is presented below.

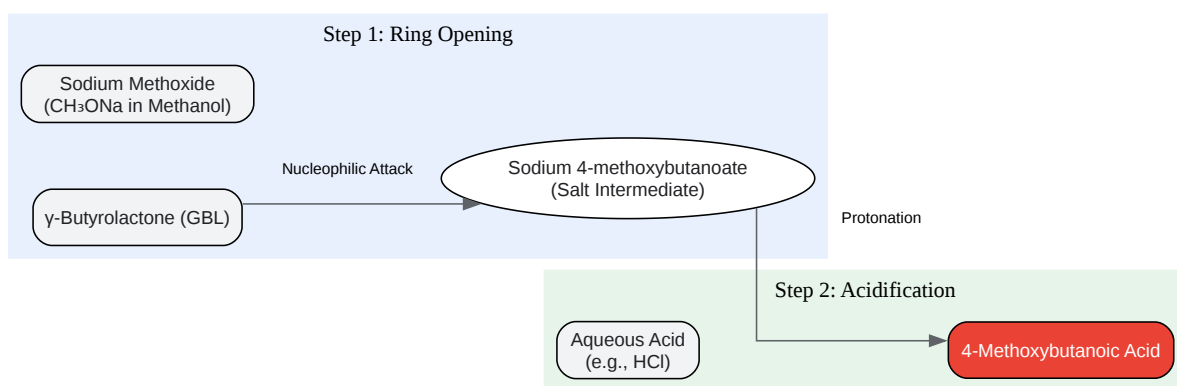
Property	Value	Source(s)
CAS Number	29006-02-8	<sup>[3][4][5]</sup>
Molecular Formula	$C_5H_{10}O_3$	<sup>[1][2][3][5]</sup>
Molecular Weight	118.13 g/mol	<sup>[2][3][5][6]</sup>
Appearance	Colorless to light yellow clear liquid	<sup>[1][2]</sup>
Density	$1.1 \pm 0.1 \text{ g/cm}^3$	<sup>[2][6]</sup>
Boiling Point	$218.4 \pm 23.0 \text{ }^\circ\text{C}$ at 760 mmHg	<sup>[2][6]</sup>
Flash Point	$91.6 \pm 16.1 \text{ }^\circ\text{C}$	<sup>[2][6]</sup>
Solubility	Soluble in polar solvents like water and alcohols	<sup>[1]</sup>
LogP	-0.06	<sup>[2][6]</sup>
Refractive Index	1.423 - 1.43	<sup>[2]</sup>
Polar Surface Area	$46.53 \text{ \AA}^2$	<sup>[2][6]</sup>

## Synthesis and Manufacturing

While several synthetic pathways to **4-Methoxybutanoic acid** are conceivable, the most direct and common laboratory-scale approach involves the base-catalyzed ring-opening of  $\gamma$ -butyrolactone (GBL). This method is efficient and proceeds from readily available starting materials.

## Primary Synthesis Route: Nucleophilic Ring-Opening of $\gamma$ -Butyrolactone

The synthesis hinges on the nucleophilic acyl substitution mechanism. A strong nucleophile, sodium methoxide, attacks the electrophilic carbonyl carbon of GBL. This opens the lactone ring to form a methyl ester intermediate which is then hydrolyzed in situ under basic conditions to the sodium salt of the target acid. A final acidification step yields the desired **4-Methoxybutanoic acid**.



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Caption: Workflow for the synthesis of **4-Methoxybutanoic acid** from GBL.

## Step-by-Step Experimental Protocol

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and scale.

- **Preparation:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry methanol under an inert atmosphere (e.g., Nitrogen or Argon).
- **Methoxide Formation:** Carefully add sodium metal in small portions to the methanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.
- **Nucleophilic Addition:** Cool the sodium methoxide solution in an ice bath. Slowly add  $\gamma$ -butyrolactone (GBL) dropwise to the stirred solution.<sup>[7]</sup> The rate of addition should be controlled to manage the exothermic reaction.
- **Reaction:** After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3-4 hours to ensure the complete ring-opening and hydrolysis.<sup>[8]</sup>
- **Work-up (Acidification):** Cool the reaction mixture to room temperature. Slowly and carefully add a dilute aqueous solution of hydrochloric acid (e.g., 3M HCl) until the pH of the solution is acidic (pH ~2-3), which protonates the carboxylate salt.<sup>[8]</sup>
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Drying and Concentration:** Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **4-Methoxybutanoic acid**.
- **Purification:** The crude product can be further purified by vacuum distillation if necessary to achieve high purity (>98%).

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **4-Methoxybutanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

<sup>1</sup> H NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	~11-12	Singlet (broad)	1H	-COOH
Methylene (α to -OCH <sub>3</sub> )	~3.4 - 3.5	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
Methoxy	~3.3	Singlet	3H	-OCH <sub>3</sub>
Methylene (α to -COOH)	~2.4 - 2.5	Triplet	2H	-CH <sub>2</sub> -COOH
Methylene (β to -COOH)	~1.9 - 2.0	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

<sup>13</sup> C NMR (Predicted)	Chemical Shift (δ, ppm)	Assignment
Carbonyl	~178-180	C=O
Methylene (α to -OCH <sub>3</sub> )	~70-72	-O-CH <sub>2</sub> -
Methoxy	~58-60	-OCH <sub>3</sub>
Methylene (α to -COOH)	~30-32	-CH <sub>2</sub> -COOH
Methylene (β to -COOH)	~23-25	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[2\]](#)

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm<sup>-1</sup>.[\[9\]](#) This broadness is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
- C-H Stretch (Aliphatic): Absorptions just below 3000 cm<sup>-1</sup> (typically 2850-2960 cm<sup>-1</sup>).[\[9\]](#)

- C=O Stretch (Carbonyl): A strong, sharp absorption band typically found between 1700-1725  $\text{cm}^{-1}$ .<sup>[2]</sup>
- C-O Stretch (Ether & Acid): Strong absorption bands in the fingerprint region, typically between 1050-1300  $\text{cm}^{-1}$ .<sup>[2][9]</sup> The ether C-O stretch is expected around 1050-1150  $\text{cm}^{-1}$ .<sup>[2]</sup>

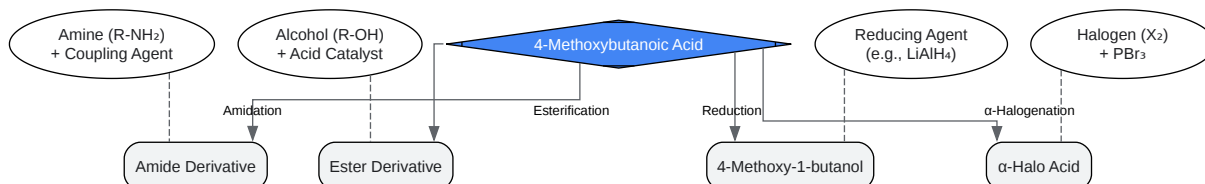
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Molecular Ion ( $\text{M}^+$ ): The expected exact mass is 118.0630 g/mol .<sup>[2][6]</sup> The electron ionization (EI) spectrum would show a molecular ion peak at  $m/z = 118$ .
- Key Fragmentation Patterns: Common fragments would include the loss of the methoxy group ( $[\text{M}-31]^+$ ), the carboxyl group ( $[\text{M}-45]^+$ ), and cleavage of the alkyl chain.

## Chemical Reactivity and Applications

The bifunctional nature of **4-Methoxybutanoic acid** is the source of its synthetic utility.<sup>[2]</sup> The carboxylic acid and ether moieties can undergo a variety of chemical transformations, often selectively.



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Caption: Key chemical transformations of **4-Methoxybutanoic acid**.

Key Reactions:

- Esterification: The carboxylic acid readily reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]
- Amidation: Reaction with amines, typically using a coupling agent (e.g., DCC, EDC), yields amide derivatives.[2]
- Reduction: The carboxylic acid can be reduced to the primary alcohol, 4-methoxy-1-butanol, using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).[2]
- Ether Cleavage: While more robust than the carboxylic acid, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, HI) to yield  $\gamma$ -butyrolactone.

As a versatile building block, **4-Methoxybutanoic acid** is valuable in constructing larger molecules where a C4 spacer with a terminal methoxy group is desired. This structural motif is relevant in the design of various pharmacologically active compounds and specialized polymers.

## Safety, Handling, and Storage

Proper handling of **4-Methoxybutanoic acid** is crucial to ensure laboratory safety. It is classified as a hazardous substance.

- Hazard Identification: Causes severe skin burns and eye damage. May be harmful if swallowed.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and bases.[10] Keep the container tightly closed.[10] Recommended storage temperature is often  $-20^\circ\text{C}$  for long-term stability.[5]
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][12]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10][12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]
- In all cases of exposure, seek immediate medical attention.[10][12]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[12]

## Conclusion

**4-Methoxybutanoic acid** (CAS: 29006-02-8) is a functionally rich C4 building block with significant potential in synthetic chemistry. Its well-defined physicochemical properties, straightforward synthesis from  $\gamma$ -butyrolactone, and predictable reactivity make it a reliable intermediate for drug discovery and materials science. This guide provides the core technical knowledge required for its effective and safe utilization, serving as a valuable resource for scientists and researchers.

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